1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine
Overview
Description
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine is a chemical compound known for its significant applications in scientific research, particularly in the fields of radiation mitigation and cognitive function preservation. This compound has been studied for its ability to activate specific signaling pathways, making it a valuable tool in various biological and medical research contexts .
Preparation Methods
The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts
Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine has several notable applications in scientific research:
Radiation Mitigation: This compound has been shown to mitigate the effects of radiation-induced damage in both the gastrointestinal and central nervous systems. .
Cognitive Function Preservation: Studies have demonstrated that this compound can preserve cognitive function in mice subjected to brain irradiation.
Cancer Research:
Mechanism of Action
The primary mechanism of action for 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine involves the activation of the Hedgehog signaling pathway. This pathway is crucial for the maintenance and proliferation of stem cells. The compound binds to the transmembrane domain of Smoothened, a key protein in the Hedgehog pathway, leading to the expansion of stem cell populations and the prevention of radiation-induced damage .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine can be compared with other sulfonamide compounds, such as:
4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonamide compounds.
Sulfonamide derivatives: These compounds share similar structural features and can participate in similar chemical reactions, but their specific applications and mechanisms of action may differ.
The uniqueness of this compound lies in its ability to activate the Hedgehog signaling pathway, making it particularly valuable for research in radiation mitigation and cognitive function preservation.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-19(21)15-6-8-16(9-7-15)24(22,23)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLTOYHPDBTRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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